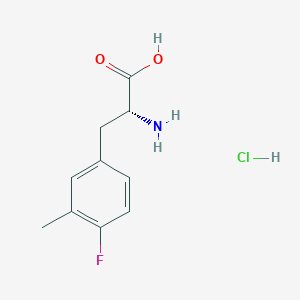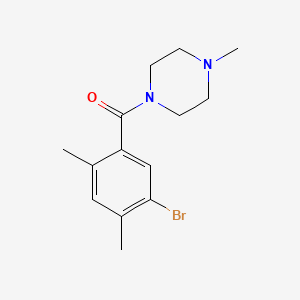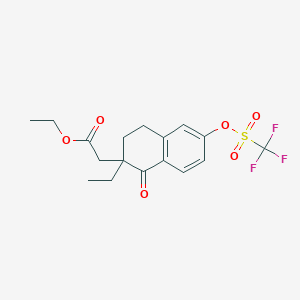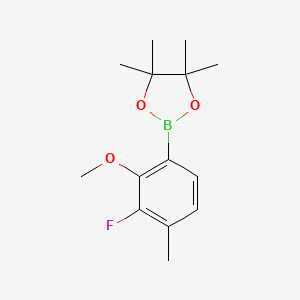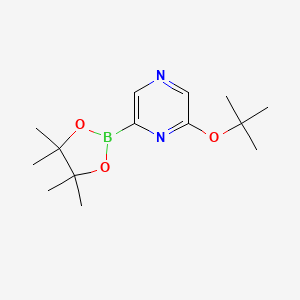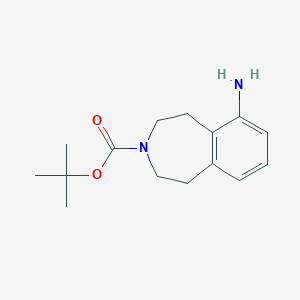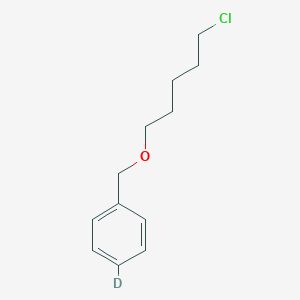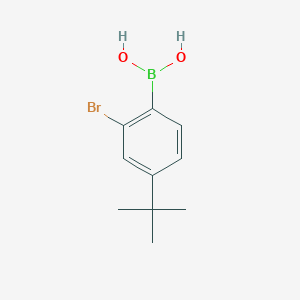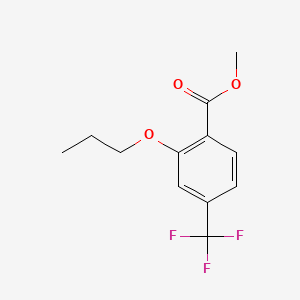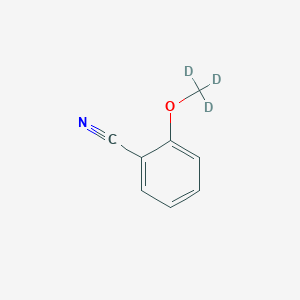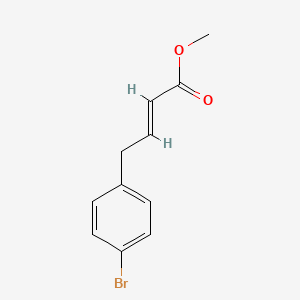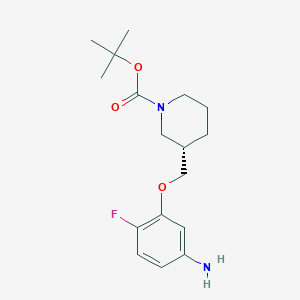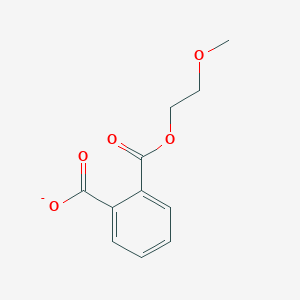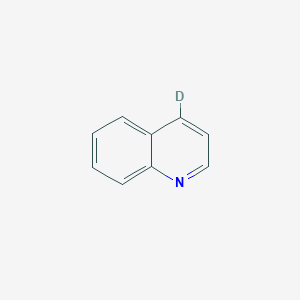
4-Deuterioquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-4-D is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-4-D can be achieved through several methods. One common approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium chloride catalysis and microwave irradiation . This method offers rapid synthesis with isolated yields up to 57% within 3 minutes.
Another method involves the Conrad-Limpach synthesis, which employs aniline derivatives as precursors. These are condensed with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines . This reaction includes an addition reaction and condensation reaction.
Industrial Production Methods
Industrial production of Quinoline-4-D often involves green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts like clay or ionic liquids are employed to minimize environmental impact .
化学反应分析
Types of Reactions
Quinoline-4-D undergoes various chemical reactions, including:
Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives.
科学研究应用
Quinoline-4-D has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of Quinoline-4-D involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. Quinoline-4-D stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing cell death . This mechanism is particularly effective against bacterial infections.
相似化合物的比较
Quinoline-4-D can be compared with other quinoline derivatives such as:
4-Quinolone: Another important parent quinolone that exists in equilibrium with 4-hydroxyquinoline.
Quinoline-4-carboxylic acid: Known for its potent inhibitory effects on alkaline phosphatases.
Fluoroquinolones: A class of antibiotics that target DNA gyrase and topoisomerase IV, similar to Quinoline-4-D.
Quinoline-4-D stands out due to its unique synthesis methods, broad range of applications, and specific mechanism of action.
属性
分子式 |
C9H7N |
|---|---|
分子量 |
130.16 g/mol |
IUPAC 名称 |
4-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i5D |
InChI 键 |
SMWDFEZZVXVKRB-UICOGKGYSA-N |
手性 SMILES |
[2H]C1=CC=NC2=CC=CC=C12 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


